molecular formula C10H20NO5PS B2878320 diethyl {2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octan-3-yl}phosphonate CAS No. 2138155-30-1

diethyl {2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octan-3-yl}phosphonate

Cat. No.: B2878320
CAS No.: 2138155-30-1
M. Wt: 297.31
InChI Key: VVTSFEJZIJYJHW-UHFFFAOYSA-N
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Description

diethyl {2,2-dioxo-2lambda6-thia-1-azabicyclo[222]octan-3-yl}phosphonate is an organophosphorus compound that features a quinuclidine core with a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2,2-dioxidoquinuclidin-3-yl)phosphonate typically involves the reaction of quinuclidine derivatives with diethyl phosphite. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which can efficiently produce phosphonates under mild conditions .

Industrial Production Methods

Industrial production of diethyl (2,2-dioxidoquinuclidin-3-yl)phosphonate may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can accelerate the reaction process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

diethyl {2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octan-3-yl}phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction and conditions used .

Scientific Research Applications

diethyl {2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octan-3-yl}phosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (2,2-dioxidoquinuclidin-3-yl)phosphonate involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The phosphonate group can mimic the natural substrate of the enzyme, leading to competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl (2,2-dioxidoquinuclidin-3-yl)phosphonate include other phosphonates such as:

  • Diethyl phosphonate
  • Dimethyl phosphonate
  • Diphenyl phosphonate

Uniqueness

What sets diethyl (2,2-dioxidoquinuclidin-3-yl)phosphonate apart is its quinuclidine core, which imparts unique steric and electronic properties. This makes it particularly useful in applications where specific molecular interactions are required, such as enzyme inhibition and material science .

Properties

IUPAC Name

3-diethoxyphosphoryl-2λ6-thia-1-azabicyclo[2.2.2]octane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20NO5PS/c1-3-15-17(12,16-4-2)10-9-5-7-11(8-6-9)18(10,13)14/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTSFEJZIJYJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1C2CCN(S1(=O)=O)CC2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20NO5PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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